![molecular formula C12H12Cl2N2O2S B603428 2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene CAS No. 442554-60-1](/img/structure/B603428.png)
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene is a complex organic compound that features a benzene ring substituted with two chlorine atoms, a methyl group, and a sulfonyl group attached to an ethylimidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The sulfonylation of the imidazole ring can be achieved using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted benzene derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also interact with metal ions and other biomolecules, affecting various biochemical processes.
相似化合物的比较
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit a range of biological activities and are used in similar applications.
Substituted Imidazoles: These compounds share the imidazole ring structure and are used in pharmaceuticals and agrochemicals.
Uniqueness
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene is unique due to the combination of its structural features, including the dichloro-substituted benzene ring, the sulfonyl group, and the ethylimidazole moiety. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.
属性
CAS 编号 |
442554-60-1 |
|---|---|
分子式 |
C12H12Cl2N2O2S |
分子量 |
319.2g/mol |
IUPAC 名称 |
1-(2,4-dichloro-3-methylphenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C12H12Cl2N2O2S/c1-3-11-15-6-7-16(11)19(17,18)10-5-4-9(13)8(2)12(10)14/h4-7H,3H2,1-2H3 |
InChI 键 |
OBOUNELNCHHNSG-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Benzofuran-2-yl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603345.png)
![N-methyl-N-[(4-methylphenyl)sulfonyl]-beta-alanine](/img/structure/B603346.png)
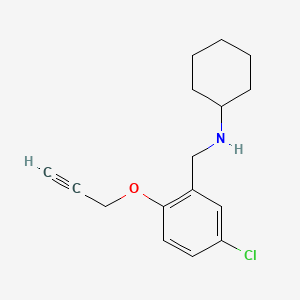
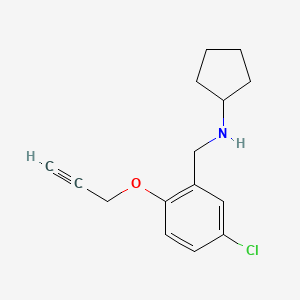
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzamide](/img/structure/B603349.png)
![(Oxolan-2-ylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B603352.png)
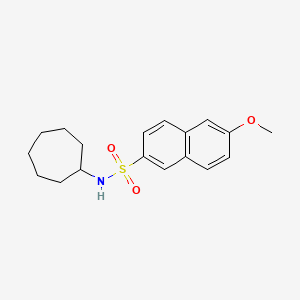
![1-Acetyl-4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]piperazine](/img/structure/B603355.png)
amine](/img/structure/B603357.png)
![2-{4-[(4-Ethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B603358.png)
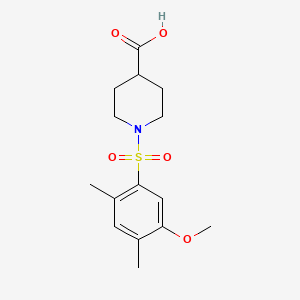
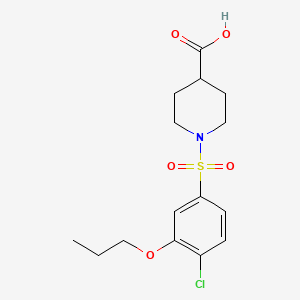
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B603365.png)
![N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B603368.png)
